

Application Notes and Protocols for the Synthesis of (Rac)-IBT6A

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Compound of Interest

Compound Name: (Rac)-IBT6A

Cat. No.: B560023

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These application notes provide a comprehensive overview of **(Rac)-IBT6A**, a Bruton's tyrosine kinase (BTK) inhibitor. Included are a detailed, research-grade synthesis protocol, key quantitative data, and diagrams of its relevant signaling pathway and a typical experimental workflow. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to (Rac)-IBT6A

(Rac)-IBT6A is the racemic form of IBT6A, a known impurity of the FDA-approved drug Ibrutinib.[1][2][3][4] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell antigen receptor (BCR) signaling pathway.[5][6] Like Ibrutinib, IBT6A also exhibits inhibitory activity against BTK, making it a compound of interest for research into BTK inhibition and the development of related therapeutic agents.[1][2][3] **(Rac)-IBT6A** can be utilized in the synthesis of IBT6A-Ibrutinib dimers and adducts for further investigation.[1][2][3]

Synthesis Protocol for (Rac)-IBT6A

The following is a plausible, multi-step synthesis protocol for **(Rac)-IBT6A**, developed based on established synthetic routes for Ibrutinib and other 4-amino-substituted pyrazolo[3,4-d]pyrimidines. This protocol is intended for research purposes and should be performed by trained chemists in a properly equipped laboratory.

Step 1: Synthesis of 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine

This initial step involves the formation of the core pyrazolopyrimidine structure and its subsequent iodination.

- Reaction: Commercially available 4-amino-1H-pyrazolo[3,4-d]pyrimidine is iodinated using N-iodosuccinimide (NIS) in a suitable solvent such as dimethylformamide (DMF).
- Procedure:
 - Dissolve 4-amino-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in DMF in a round-bottom flask.
 - Add N-iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
 - Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
 - Upon completion, pour the reaction mixture into ice water to precipitate the product.
 - Filter the solid, wash with cold water, and dry under vacuum to yield 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine.

Step 2: Suzuki Coupling with 4-phenoxyphenylboronic acid

The iodinated pyrazolopyrimidine is then coupled with 4-phenoxyphenylboronic acid to introduce the phenoxyphenyl side chain.

- Reaction: A palladium-catalyzed Suzuki coupling reaction is performed between 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine and 4-phenoxyphenylboronic acid.
- Procedure:
 - To a degassed mixture of 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), 4-phenoxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system (e.g., dioxane/water), add a base such as sodium carbonate (2.0 eq).
 - Heat the reaction mixture to 80-90 °C and stir for 8-12 hours under an inert atmosphere (e.g., nitrogen or argon).

- Monitor the reaction by TLC or LC-MS.
- After completion, cool the mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.^[7]

Step 3: N-alkylation with racemic 3-Boc-piperidine tosylate

The pyrazolopyrimidine core is then alkylated with a racemic piperidine derivative.

- Reaction: The nitrogen of the pyrazole ring is alkylated with (Rac)-3-(tert-butoxycarbonylamino)piperidine, which can be activated as a tosylate.
- Procedure:
 - To a solution of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a polar aprotic solvent like DMF, add a base such as cesium carbonate (1.5 eq).
 - Add (Rac)-tert-butyl (piperidin-3-yl)carbamate tosylate salt (1.2 eq) to the mixture.
 - Stir the reaction at 60-70 °C for 12-18 hours.
 - Monitor the reaction by TLC.
 - Once the reaction is complete, cool the mixture and dilute with water.
 - Extract the product with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
 - Purify the crude product by column chromatography to yield the Boc-protected intermediate.

Step 4: Deprotection and Acrylation

The final steps involve the removal of the Boc protecting group and the subsequent acylation to yield **(Rac)-IBT6A**.

- Reaction: The Boc group is removed under acidic conditions, followed by acylation of the piperidine nitrogen with acryloyl chloride.
- Procedure:
 - Dissolve the Boc-protected intermediate (1.0 eq) in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane.
 - Stir the mixture at room temperature for 2-4 hours.
 - Evaporate the solvent to obtain the amine salt.
 - Dissolve the amine salt in a chlorinated solvent like dichloromethane and cool to 0 °C.
 - Add a base such as triethylamine or diisopropylethylamine (2.5 eq).
 - Slowly add acryloyl chloride (1.1 eq) dropwise.
 - Allow the reaction to warm to room temperature and stir for another 2-3 hours.
 - Quench the reaction with water and extract the product with dichloromethane.
 - Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
 - Concentrate the solution and purify the crude product by column chromatography to afford **(Rac)-IBT6A**.

Quantitative Data

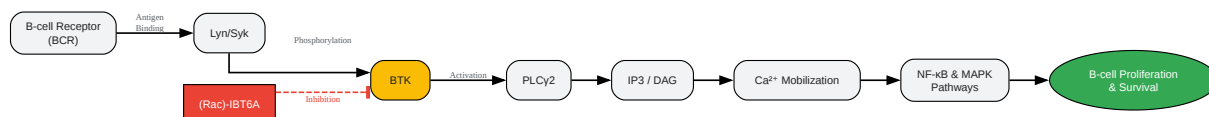
The following table summarizes key quantitative data for **(Rac)-IBT6A**.

Property	Value
Molecular Formula	C22H22N6O
Molecular Weight	386.45 g/mol [8]
Purity (typical)	≥98%
IC50 (for BTK)	0.5 nM (for the active enantiomer)[1][2][3]
Appearance	Solid

Signaling Pathway and Experimental Workflow

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

(Rac)-IBT6A is an inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[6] This pathway is crucial for B-cell proliferation, differentiation, and survival.[9] The diagram below illustrates the BTK signaling pathway and the point of inhibition by **(Rac)-IBT6A**.

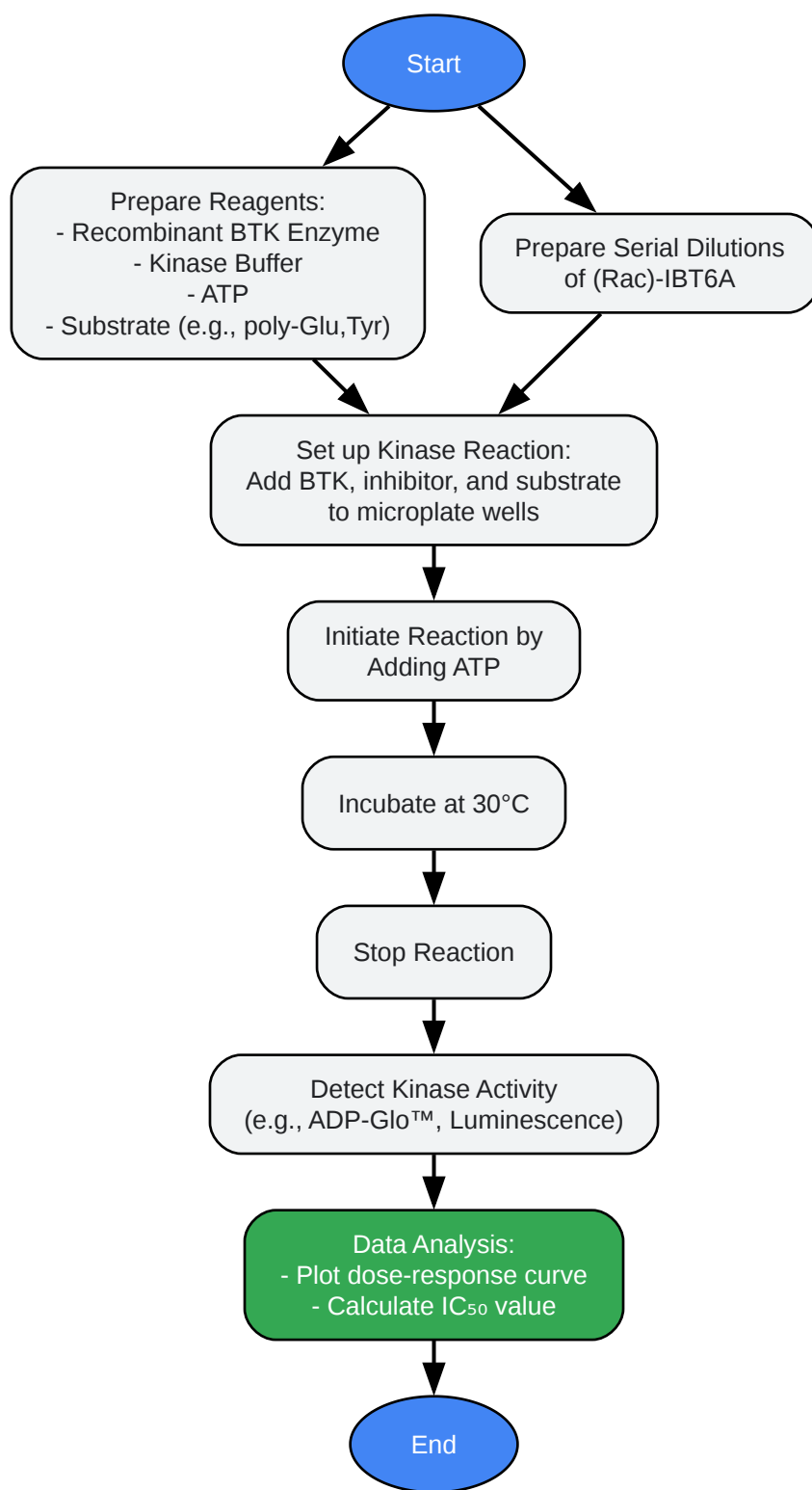


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Caption: BTK Signaling Pathway Inhibition by **(Rac)-IBT6A**.

Experimental Workflow: In Vitro Kinase Assay

To evaluate the inhibitory activity of **(Rac)-IBT6A** on BTK, a common experimental approach is an in vitro kinase assay. The following diagram outlines a typical workflow for such an experiment.



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Caption: Workflow for an In Vitro BTK Kinase Assay.

Conclusion

These application notes provide a detailed protocol for the synthesis of **(Rac)-IBT6A** for research laboratory use, alongside essential data and visualizations of its biological context. The provided information serves as a valuable resource for researchers investigating BTK inhibitors and their potential applications in drug discovery and development. It is important to note that all laboratory work should be conducted with appropriate safety precautions.

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